molecular formula C13H14N2O2 B7439051 N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide

N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide

Cat. No. B7439051
M. Wt: 230.26 g/mol
InChI Key: SSFAZZFLROXYCM-UHFFFAOYSA-N
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Description

N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide, also known as FCPR03, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of cyclopropane carboxamides and has been synthesized using a variety of methods. In

Mechanism of Action

The exact mechanism of action of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide is not fully understood. However, studies have shown that this compound targets specific proteins and enzymes that are involved in various cellular processes. For instance, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-κB, this compound can reduce inflammation and alleviate symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide in lab experiments is its high potency. This compound has been found to exhibit potent anticancer and anti-inflammatory activity at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the toxicological profile of this compound.

Future Directions

There are several future directions for the study of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide. One area of research is to explore the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another area of research is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a novel compound that has shown promise as a therapeutic agent for cancer, inflammatory diseases, and neurodegenerative diseases. The synthesis of this compound requires expertise in organic chemistry, and its mechanism of action is not fully understood. This compound exhibits potent anticancer and anti-inflammatory activity, but its low solubility in water and potential side effects warrant further investigation. Future research should focus on exploring the potential of this compound in combination with other chemotherapeutic agents and investigating its potential as a therapeutic agent for neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide involves a multi-step process that requires expertise in organic chemistry. One of the commonly used methods for synthesizing this compound is the reaction of furo[3,2-c]pyridine-2-carbaldehyde with methylcyclopropanecarboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with an amine to yield this compound. Other methods involve the use of different starting materials and catalysts.

Scientific Research Applications

N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide has been extensively studied for its potential as a therapeutic agent. Several studies have shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(3-4-13)12(16)15-8-10-6-9-7-14-5-2-11(9)17-10/h2,5-7H,3-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFAZZFLROXYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)NCC2=CC3=C(O2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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